molecular formula C9H12ClNO B13232560 5-Chloro-2-ethoxy-3-methylaniline

5-Chloro-2-ethoxy-3-methylaniline

Cat. No.: B13232560
M. Wt: 185.65 g/mol
InChI Key: JYWSPLRVSRPACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxy-3-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-3-methylaniline can be achieved through several methods. One common approach involves the nitration of 5-chloro-2-ethoxy-3-methylbenzene followed by reduction to form the corresponding aniline derivative. Another method includes the direct nucleophilic substitution of 5-chloro-2-ethoxy-3-methylbenzene with ammonia or an amine under suitable conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro compounds, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2-ethoxy-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, ethoxy, and methyl groups can influence its binding affinity and activity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethoxy-3-methylaniline is unique due to the combination of chlorine, ethoxy, and methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

5-chloro-2-ethoxy-3-methylaniline

InChI

InChI=1S/C9H12ClNO/c1-3-12-9-6(2)4-7(10)5-8(9)11/h4-5H,3,11H2,1-2H3

InChI Key

JYWSPLRVSRPACH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.